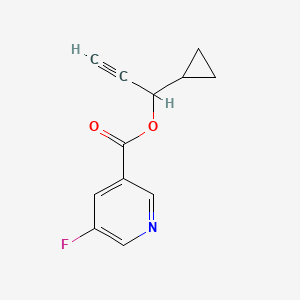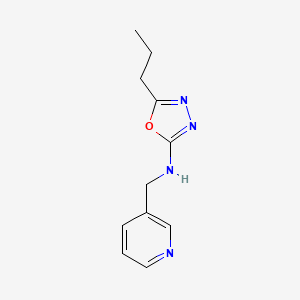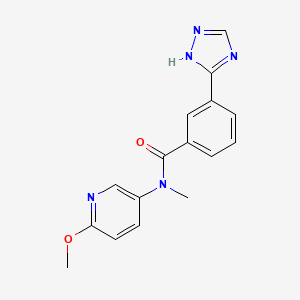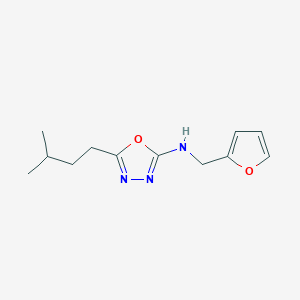![molecular formula C17H22ClFN2O2 B7641579 [1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7641579.png)
[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone, also known as CFM-2, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the transmission of pain signals. By blocking TRPV1, this compound reduces the transmission of pain signals, resulting in analgesic effects. This compound also inhibits the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. This compound has also been shown to reduce the activity of the TRPV1 channel, resulting in reduced transmission of pain signals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone has several advantages for lab experiments. It is a selective TRPV1 antagonist, which makes it a useful tool for studying the role of TRPV1 in pain transmission and inflammation. This compound is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, this compound has some limitations, including its relatively low potency and selectivity compared to other TRPV1 antagonists.
Direcciones Futuras
There are several future directions for the study of [1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone. One potential direction is the development of more potent and selective TRPV1 antagonists based on the structure of this compound. Another direction is the investigation of the potential use of this compound in the treatment of other inflammatory diseases, such as inflammatory bowel disease. Finally, the role of this compound in the regulation of other ion channels and receptors should be investigated to better understand its mechanism of action.
Métodos De Síntesis
[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone is synthesized through a multistep process involving the reaction of 4-piperidinemethanol with 3-chloro-4-fluorobenzyl chloride, followed by the reaction of the resulting intermediate with morpholine and then with 4-nitrobenzoyl chloride. The final product is obtained through the reduction of the nitro group using palladium on carbon and hydrogen gas.
Aplicaciones Científicas De Investigación
[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. This compound has also been studied for its potential use in the treatment of neuropathic pain and has been shown to have analgesic effects.
Propiedades
IUPAC Name |
[1-[(3-chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O2/c18-15-11-13(1-2-16(15)19)12-20-5-3-14(4-6-20)17(22)21-7-9-23-10-8-21/h1-2,11,14H,3-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSAEQVFVTXFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)CC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-bromophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]propan-1-amine](/img/structure/B7641496.png)
![1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7641500.png)
![[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol](/img/structure/B7641512.png)


![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641531.png)
![N-[(5-methylthiophen-2-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641532.png)
![2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B7641538.png)


![2-[2-[[(5-chloro-1,3-benzoxazol-2-yl)amino]methyl]phenoxy]-N-methylacetamide](/img/structure/B7641562.png)
![5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641572.png)
![5-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641588.png)
![N-[(4-bromothiophen-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641596.png)